3-Bromo-6-chloro-2-methoxyphenacyl bromide
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Overview
Description
3-Bromo-6-chloro-2-methoxyphenacyl bromide is an organic compound with the molecular formula C9H7Br2ClO2 and a molecular weight of 342.41 g/mol . This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenacyl bromide core. It is often used as a building block in organic synthesis due to its unique reactivity and structural properties.
Preparation Methods
The synthesis of 3-Bromo-6-chloro-2-methoxyphenacyl bromide typically involves the bromination of 6-chloro-2-methoxyacetophenone. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 3 and 1 positions of the phenyl ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
3-Bromo-6-chloro-2-methoxyphenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and primary amines.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the phenacyl bromide core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Bromo-6-chloro-2-methoxyphenacyl bromide is utilized in various scientific research applications, including:
Chemistry: It serves as a versatile building block for the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with biological macromolecules in specific ways.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of bioactive compounds with potential therapeutic effects.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-methoxyphenacyl bromide involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds to 3-Bromo-6-chloro-2-methoxyphenacyl bromide include:
3-Bromo-6-chloro-2-methoxybenzaldehyde: This compound shares the same bromine, chlorine, and methoxy substituents but has an aldehyde group instead of a phenacyl bromide core.
3-Bromo-6-chloro-2-methoxybenzoic acid: This compound has a carboxylic acid group in place of the phenacyl bromide core.
3-Bromo-6-chloro-2-methoxyphenol: This compound features a hydroxyl group instead of the phenacyl bromide core.
The uniqueness of this compound lies in its phenacyl bromide core, which imparts distinct reactivity and allows for a broader range of chemical transformations compared to its analogs .
Biological Activity
3-Bromo-6-chloro-2-methoxyphenacyl bromide is a halogenated phenacyl derivative that has garnered attention for its potential biological activities. This compound features a unique combination of bromine and chlorine substituents along with a methoxy group, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, biological interactions, and potential therapeutic applications.
- Molecular Formula : C10H8BrClO2
- Molecular Weight : Approximately 263.53 g/mol
- Structure : The compound contains a phenacyl group with specific halogen substitutions that enhance its reactivity.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Halogenation of Phenacyl Derivatives : Utilizing N-bromosuccinimide (NBS) in the presence of light to selectively brominate the phenacyl structure.
- Reflux Techniques : Employing refluxing carbon tetrachloride to facilitate the reaction between starting materials and halogenating agents.
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit significant antibacterial and antifungal properties. The presence of halogen substituents can enhance lipophilicity, potentially increasing membrane permeability and biological activity against various pathogens.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of halogenated phenacyl derivatives on cancer cell lines. For instance:
- MTT Assays : These assays have demonstrated that certain derivatives show excellent cytotoxic activity against breast (MDA-MB-231), colorectal (HT-29), and renal (U-937) cancer cells. The IC50 values for these compounds were comparable to established chemotherapeutics like Methotrexate .
Compound | Cancer Cell Line | IC50 Value (µM) |
---|---|---|
This compound | MDA-MB-231 | TBD |
4-Bromo-6-chloro-2-methoxyphenacyl bromide | HT-29 | TBD |
3-Bromo-2-hydroxyphenacyl bromide | U-937 | TBD |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as BRD4 and PLK1, which are critical in cancer cell proliferation and survival .
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways by upregulating pro-apoptotic markers like BAX and downregulating anti-apoptotic markers like Bcl-2, leading to increased apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the potential of halogenated phenacyl derivatives in clinical settings:
- Breast Cancer Treatment : A study indicated that certain phenacyl derivatives significantly inhibited the growth of MDA-MB-231 cells, suggesting their potential as therapeutic agents in breast cancer management.
- Combination Therapies : Research has explored the use of these compounds in combination with other chemotherapeutics to enhance efficacy and reduce side effects.
Properties
Molecular Formula |
C9H7Br2ClO2 |
---|---|
Molecular Weight |
342.41 g/mol |
IUPAC Name |
2-bromo-1-(3-bromo-6-chloro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H7Br2ClO2/c1-14-9-5(11)2-3-6(12)8(9)7(13)4-10/h2-3H,4H2,1H3 |
InChI Key |
UEFGEIDIEWPCQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)CBr)Cl)Br |
Origin of Product |
United States |
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